molecular formula C10H9ClF3N3 B2431304 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride CAS No. 1172562-08-1

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride

Cat. No. B2431304
CAS RN: 1172562-08-1
M. Wt: 263.65
InChI Key: JYOPEQMJPBFHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway and plays a crucial role in the survival and proliferation of B-cells. TAK-659 has been shown to be effective in treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism Of Action

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride inhibits the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. By blocking BTK, 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride prevents the activation of downstream signaling pathways that contribute to the survival and proliferation of B-cells. This leads to the induction of apoptosis (cell death) in B-cell malignancies.
Biochemical and Physiological Effects:
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride has been shown to induce apoptosis in various B-cell malignancies, including CLL and NHL. The drug also inhibits the migration and adhesion of B-cells, which are important processes in the development and progression of these diseases.

Advantages And Limitations For Lab Experiments

One advantage of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride is its high potency and selectivity for BTK, which makes it an effective inhibitor of B-cell malignancies. However, one limitation is that the drug may not be effective in all patients, as some may have mutations or alterations in the B-cell receptor signaling pathway that make them resistant to BTK inhibition.

Future Directions

Future research on 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride could focus on identifying biomarkers that predict response to the drug, as well as developing combination therapies that enhance its efficacy. Additionally, studies could investigate the use of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride in other B-cell malignancies, such as mantle cell lymphoma and Waldenström macroglobulinemia. Finally, research could explore the potential of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride in combination with other targeted therapies or immunotherapies.

Synthesis Methods

The synthesis of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride involves several steps, including the reaction of 4-chloro-2-(trifluoromethyl)aniline with hydrazine hydrate to form 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline. This intermediate is then reacted with hydrochloric acid to form 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride hydrochloride.

Scientific Research Applications

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride has been extensively studied in preclinical and clinical trials for its efficacy in treating various B-cell malignancies. In a phase I clinical trial, 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride demonstrated promising results in patients with relapsed or refractory CLL and NHL. The drug was well-tolerated, and some patients showed significant improvement in their disease status.

properties

IUPAC Name

4-pyrazol-1-yl-2-(trifluoromethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)8-6-7(2-3-9(8)14)16-5-1-4-15-16;/h1-6H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOPEQMJPBFHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride

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